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molecular formula C7H5ClN2 B1347102 2-Chlorobenzimidazole CAS No. 4857-06-1

2-Chlorobenzimidazole

Cat. No. B1347102
M. Wt: 152.58 g/mol
InChI Key: AYPSHJCKSDNETA-UHFFFAOYSA-N
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Patent
US04096263

Procedure details

A solution of 2-benzimidazolinone (11.0 g.) and conc. hydrochloric acid (1 drop) in phosphorus oxychloride (126 g.) was stirred for 14 hours at 110° C. After cooling, the mixture was concentrated under reduced pressure to remove excess phosphorus oxychloride. Water was added to the residue and sodium bicarbonate was added thereto to neutralize the mixture. The resulting mixture was extracted four times with ethyl acetate. The combined ethyl acetate extracts were washed with water and a saturated sodium chloride aqueous solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give crystals of 2-chlorobenzimidazole (11.0 g.). To the crystals were added aminoacetaldehyde diethyl acetal (35.5 g.) and dried toluene (80 ml.) and the resulting solution was stirred for 17 hours at 115° C. After cooling, the reaction mixture was extracted by adding a sodium bicarbonate aqueous solution and ethyl acetate. The aqueous layer was further extracted twice with ethyl acetate. The combined ethyl acetate layers were washed with water and a saturated sodium chloride aqueous solution and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to give oil. The oil was crystallized by adding benzene and hexane to give 2-benzimidazolylaminoacetaldehyde diethyl acetal (11.0 g.), mp 117° to 121° C. The mother liquor was purified by column chromatography on silica gel (100 g.) using a mixture of ethyl acetate and benzene (1:1) to give the same compound (1.5 g.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=O.P(Cl)(Cl)([Cl:13])=O>Cl>[Cl:13][C:2]1[NH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
N1C(NC2=C1C=CC=C2)=O
Name
Quantity
126 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess phosphorus oxychloride
ADDITION
Type
ADDITION
Details
Water was added to the residue and sodium bicarbonate
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted four times with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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